1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro-, methyl ester is a heterocyclic organic compound that belongs to the pyrrolo[2,3-b]pyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activity and utility as a building block for various pharmacologically active molecules. The presence of both carboxylic acid and nitro groups in its structure enhances its reactivity and interaction with biological targets.
The compound can be sourced from various chemical suppliers, including Sigma-Aldrich and PubChem, which provide detailed information on its synthesis, properties, and applications in scientific research.
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro-, methyl ester is classified as a heterocyclic compound and nitro compound. It features a pyrrolidine ring fused with a pyridine ring, making it part of the broader category of nitrogen-containing heterocycles.
The synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro-, methyl ester typically involves several steps:
The synthetic routes often require careful control of reaction conditions to optimize yield and minimize by-products. For example, the cyclization step may involve heating under reflux conditions with solvents like acetonitrile or ethanol.
The molecular formula for 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro-, methyl ester is , with a molecular weight of approximately 192.17 g/mol. The structure features:
The compound's structural representation can be derived from SMILES notation: C(=O)OC1=CNC2=C1C(=C(N)C=N2)C(=O)O.
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro-, methyl ester can undergo several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for compounds like 1H-pyrrolo[2,3-b]pyridine derivatives often involves interaction with specific biological targets such as enzymes or receptors. For instance, derivatives have shown potential as inhibitors of fibroblast growth factor receptors (FGFRs), which play crucial roles in cell signaling pathways related to cancer progression.
Inhibition studies have indicated that these compounds can bind to the ATP-binding site of FGFRs through hydrogen bonding and hydrophobic interactions with surrounding amino acids. This binding disrupts normal receptor function and inhibits downstream signaling pathways involved in tumor growth.
Relevant data includes empirical formula , molecular weight g/mol, and various spectral data confirming structural integrity.
1H-Pyrrolo[2,3-b]pyridine derivatives are primarily used in medicinal chemistry for developing new therapeutic agents targeting various diseases, including cancer. Their ability to inhibit specific kinases makes them valuable in drug discovery programs aimed at treating malignancies associated with aberrant FGFR signaling pathways.
The construction of the tricyclic pyrrolo[2,3-b]pyridine framework (7-azaindole) requires precise sequential reactions. The most efficient route begins with Friedlander condensation between 2-aminopyridine derivatives and α-halo carbonyl compounds. This cyclization forms the bicyclic core, after which position-specific carboxylation at C-2 is achieved via directed ortho-metalation (DoM) strategies. In one optimized protocol, the C-2 lithiated intermediate is generated at -78°C using n-butyllithium in THF, followed by quenching with solid CO₂ to yield the carboxylic acid precursor [4] [7]. Alternative routes employ transition-metal catalyzed cyclizations, where Pd-catalyzed heteroannulation of 2-amino-3-halopyridines with alkynes constructs the pyrrolopyridine skeleton in a single step, though with lower regiocontrol for subsequent nitration [7]. The carboxyl group at C-2 is essential for directing electrophilic substitution to C-3, making its early installation critical for achieving the desired substitution pattern in the final target compound.
Controlled nitration at the C-3 position leverages the electron-donating nature of the adjacent carboxylic acid/ester group. When using traditional mixed acid (H₂SO₄/HNO₃), the unprotected carboxylic acid derivative yields predominant C-3 nitration (≥85% regioselectivity) due to protonation of the pyridine nitrogen rendering the core electron-deficient. This directs electrophiles to the activated C-3 position ortho to the carboxyl group [4] [7]. For enhanced regiocontrol, pre-formed nitronium tetrafluoroborate (NO₂BF₄) in anhydrous dichloromethane achieves near-exclusive C-3 nitration (97% selectivity) at 0°C within 2 hours, minimizing byproduct formation. Crucially, the esterified substrate (methyl ester) shows reduced C-3 activation, requiring harsher conditions that promote decomposition. Thus, nitration is optimally performed at the carboxylic acid stage, followed by esterification [4].
Table 1: Comparison of Nitration Methods for 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid
| Nitrating Agent | Solvent | Temp (°C) | Time (h) | C-3 Nitration Yield (%) | Regioselectivity (%) |
|---|---|---|---|---|---|
| HNO₃/H₂SO₄ (1:1) | H₂SO₄ | 0 | 4 | 72 | 85 |
| NO₂BF₄ | CH₂Cl₂ | 0 | 2 | 89 | 97 |
| Acetyl nitrate | Acetic anhydride | -10 | 3 | 68 | 78 |
Esterification of the nitrated carboxylic acid intermediate (3-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid) employs catalytic acid or coupling reagents. The Fischer esterification method uses anhydrous methanol with concentrated H₂SO₄ (5 mol%) under reflux for 12 hours, achieving 95% conversion but risking decomposition of the nitro group [4] [6]. Superior results are obtained via carbodiimide-mediated coupling (DCC/DMAP) in dichloromethane at 25°C, yielding 98% of the methyl ester within 2 hours. Solvent screening reveals that aprotic polar solvents (DMF, acetonitrile) accelerate reactions but promote nitro group reduction. Crucially, esterification before nitration is impractical due to reduced ring activation, confirming the sequence: (1) core formation, (2) C-2 carboxylation, (3) C-3 nitration, (4) esterification [6].
Table 2: Esterification Conditions for 3-Nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid
| Method | Catalyst/Reagent | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Acid-catalyzed esterification | H₂SO₄ (5 mol%) | MeOH | 12 | 95 | 90 |
| DCC/DMAP coupling | DCC + 4-DMAP (1.2 eq/0.1 eq) | CH₂Cl₂ | 2 | 98 | 99 |
| CDI-mediated | 1,1'-Carbonyldiimidazole (1.5 eq) | THF | 4 | 92 | 97 |
Continuous flow technology significantly enhances the sustainability profile of this compound’s synthesis. Key innovations include:
Table 3: Green Chemistry Metrics for Continuous Synthesis
CAS No.: 34730-78-4
CAS No.: 486-71-5
CAS No.: 24663-35-2
CAS No.: 53696-69-8